(S)-2-Methylpiperidin-4-one hydrochloride
CAS No.: 790667-45-7
Cat. No.: VC2858504
Molecular Formula: C6H12ClNO
Molecular Weight: 149.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 790667-45-7 |
---|---|
Molecular Formula | C6H12ClNO |
Molecular Weight | 149.62 g/mol |
IUPAC Name | (2S)-2-methylpiperidin-4-one;hydrochloride |
Standard InChI | InChI=1S/C6H11NO.ClH/c1-5-4-6(8)2-3-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 |
Standard InChI Key | ACXLFVKOKDSUOU-JEDNCBNOSA-N |
Isomeric SMILES | C[C@H]1CC(=O)CCN1.Cl |
SMILES | CC1CC(=O)CCN1.Cl |
Canonical SMILES | CC1CC(=O)CCN1.Cl |
Introduction
Chemical Identity and Physical Properties
(S)-2-Methylpiperidin-4-one hydrochloride (CAS number: 790667-45-7) is a six-membered heterocyclic compound with a nitrogen atom in the ring and a ketone functionality at the 4-position. The compound has a methyl substituent at the 2-position with S-stereochemistry, and is present as a hydrochloride salt . Its molecular formula is C6H12ClNO with a molecular weight of 149.62 g/mol . The compound has a parent compound identified as (2S)-2-methylpiperidin-4-one (CID 7018623) .
Structural Identifiers
The compound can be identified through various chemical descriptors, providing unambiguous identification for research and database purposes. These structural identifiers are crucial for accurate referencing in chemical literature and databases.
Identifier Type | Value |
---|---|
IUPAC Name | (2S)-2-methylpiperidin-4-one;hydrochloride |
InChI | InChI=1S/C6H11NO.ClH/c1-5-4-6(8)2-3-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 |
InChIKey | ACXLFVKOKDSUOU-JEDNCBNOSA-N |
SMILES | C[C@H]1CC(=O)CCN1.Cl |
Table 1: Chemical identifiers for (S)-2-Methylpiperidin-4-one hydrochloride
Alternative Names and Synonyms
The compound is known by several synonyms in scientific literature and commercial catalogs, which facilitate its identification across different platforms and contexts.
Synonym |
---|
(2S)-2-methylpiperidin-4-one hydrochloride |
(S)-2-Methylpiperidin-4-one hydrochloride |
2-(S)-Methyl-4-piperidinone hydrochloride |
(S)-2-Methylpiperidin-4-one HCl |
(S)-2-Methyl-piperidin-4-one hydrochloride |
Table 2: Common synonyms for (S)-2-Methylpiperidin-4-one hydrochloride
Synthesis Methodologies
The synthesis of (S)-2-Methylpiperidin-4-one hydrochloride involves multiple steps, typically starting from simpler piperidine derivatives. The stereochemistry at the 2-position is a critical aspect that must be carefully controlled during synthesis to ensure enantiopurity of the final product.
Common Synthetic Routes
The synthesis of this compound often employs dichloromethane as a solvent and requires precise temperature control, typically around 20°C to maintain stereochemistry integrity. Sodium bicarbonate is frequently used as a neutralizing agent during various stages of the synthesis process. The final step typically involves salt formation with hydrochloric acid to produce the stable hydrochloride salt.
Reaction Conditions and Considerations
Analytical Characterization
Various analytical techniques are employed to confirm the structure, purity, and stereochemical integrity of synthesized (S)-2-Methylpiperidin-4-one hydrochloride samples.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are primary techniques used to confirm the structural features of (S)-2-Methylpiperidin-4-one hydrochloride. NMR provides detailed information about the proton and carbon environments within the molecule, confirming both structure and stereochemistry. IR spectroscopy helps identify functional groups, particularly the ketone at the 4-position and N-H stretching vibrations.
Chromatographic Methods
High Performance Liquid Chromatography (HPLC) is commonly employed to assess the purity of synthesized batches, with quality standards typically requiring purity levels exceeding 95%. Chiral HPLC methods are particularly important for confirming the enantiomeric excess and verifying the S-configuration at the 2-position.
Applications in Medicinal Chemistry
(S)-2-Methylpiperidin-4-one hydrochloride serves as a valuable building block in pharmaceutical synthesis, contributing to the development of various bioactive compounds with potential therapeutic applications.
Role as a Synthetic Intermediate
The compound functions as a crucial intermediate in the synthesis of active pharmaceutical ingredients, providing a structurally diverse scaffold that can be further elaborated to create complex drug molecules. Its chiral center at the 2-position offers a fixed stereochemical handle that can influence the three-dimensional arrangement of substituents in the final drug molecule, potentially enhancing receptor binding specificity.
Biochemical Mechanisms
The biological activity of derivatives synthesized from (S)-2-Methylpiperidin-4-one hydrochloride varies depending on the structural modifications made to the core scaffold. These derivatives often interact with specific enzymes or receptors in biological systems, making them valuable in drug discovery efforts. The piperidine ring offers a rigid framework that can present functional groups in specific orientations needed for optimal biological activity.
Current Research and Future Directions
Recent advances in the utilization of (S)-2-Methylpiperidin-4-one hydrochloride highlight its continuing importance in chemical and pharmaceutical research.
Research Trends
Current research emphasizes the importance of piperidine derivatives like (S)-2-Methylpiperidin-4-one hydrochloride in drug discovery programs. The ability to synthesize enantiopure compounds with this scaffold is particularly crucial for developing drugs with specific biological activities, as enantiomers often exhibit significantly different pharmacological profiles.
Future Applications
Future studies are likely to focus on optimizing synthetic routes to improve yield, stereoselectivity, and environmental sustainability. Additionally, research may expand into exploring novel applications of (S)-2-Methylpiperidin-4-one hydrochloride derivatives in treating emerging diseases or addressing unmet medical needs.
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